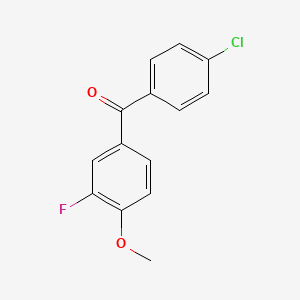

4-Chloro-3'-fluoro-4'-methoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZCFJJKOCNILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373944 | |

| Record name | 4-Chloro-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-05-8 | |

| Record name | 4-Chloro-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Fluoro 4 Methoxybenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive 1D NMR (¹H, ¹³C, ¹⁹F) Assignments

The predicted 1D NMR spectral data for 4-Chloro-3'-fluoro-4'-methoxybenzophenone are presented below. These estimations are derived from the analysis of similar compounds, including 3'-fluoro-4'-methoxyacetophenone (B120032) chemicalbook.comossila.comsigmaaldrich.com, 4-chlorobenzaldehyde (B46862) chemicalbook.comspectrabase.comnih.govguidechem.com, (4-chlorophenyl)phenylmethanone spectrabase.com, and other substituted benzophenones.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The protons on the 4-chlorophenyl ring will likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the 3-fluoro-4-methoxyphenyl ring will exhibit more complex splitting patterns due to both homo- and heteronuclear coupling (with ¹⁹F).

4-Chlorophenyl Ring: The protons ortho to the carbonyl group (H-2', H-6') are expected to be deshielded and appear as a doublet, while the protons meta to the carbonyl group (H-3', H-5') will also be a doublet at a slightly higher field.

3-Fluoro-4-methoxyphenyl Ring: The proton ortho to the fluorine and meta to the carbonyl (H-2) will likely be a doublet. The proton ortho to both the methoxy group and the carbonyl group (H-5) is expected to be a doublet of doublets due to coupling with H-6 and the fluorine atom. The proton meta to the fluorine and the methoxy group (H-6) will also likely be a doublet of doublets.

Methoxy Group: The methoxy protons (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbon is the most deshielded and will appear at a low field. The carbon atoms attached to electronegative atoms (Cl, F, O) will also have characteristic chemical shifts. The fluorine atom will cause splitting of the signals for the carbon atoms in its vicinity.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-200 ppm.

Aromatic Carbons: The carbon atoms of the two aromatic rings will appear in the range of 110-165 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant. Other carbons in the fluoro-substituted ring will exhibit smaller two- and three-bond C-F couplings.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will be observed at a higher field, typically around 55-60 ppm.

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the 3'-position of the benzophenone (B1666685) structure. The chemical shift of this fluorine atom will be influenced by the electronic effects of the neighboring methoxy and carbonyl groups. Based on data for similar fluorinated aromatic compounds, the chemical shift is anticipated to be in the typical range for aryl fluorides.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2', H-6' | 7.7 - 7.9 | d | ~8.5 |

| H-3', H-5' | 7.4 - 7.6 | d | ~8.5 |

| H-2 | 7.3 - 7.5 | d | ~2.0 |

| H-5 | 7.5 - 7.7 | dd | J(H-H) ~8.5, J(H-F) ~12.0 |

| H-6 | 7.0 - 7.2 | dd | J(H-H) ~8.5, J(H-F) ~8.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~194 |

| C-1' | ~136 |

| C-2', C-6' | ~131 |

| C-3', C-5' | ~129 |

| C-4' | ~139 |

| C-1 | ~130 |

| C-2 | ~115 (d, J(C-F) ~20 Hz) |

| C-3 | ~155 (d, J(C-F) ~250 Hz) |

| C-4 | ~148 |

| C-5 | ~125 (d, J(C-F) ~5 Hz) |

| C-6 | ~112 |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) |

|---|

The presence of the highly electronegative fluorine atom at the 3'-position has a significant impact on the NMR spectra. In the ¹H NMR spectrum, the fluorine atom couples with neighboring protons, leading to additional splitting of their signals (H-F coupling). This is particularly evident for the protons on the fluoro-substituted ring. The magnitude of the through-space and through-bond H-F coupling constants provides valuable information about the spatial relationship and connectivity of the atoms.

In the ¹³C NMR spectrum, the effect of fluorine is even more pronounced. The carbon atom directly bonded to fluorine (C-3') exhibits a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. The carbon atoms at the ortho (C-2', C-4'), meta (C-1', C-5'), and para (C-6') positions relative to the fluorine atom will also show smaller, but measurable, two-, three-, and four-bond couplings (²JCF, ³JCF, and ⁴JCF), respectively. These coupling patterns are instrumental in confirming the position of the fluorine substituent on the aromatic ring.

Advanced 2D NMR Techniques for Structural Confirmation

To unequivocally confirm the proposed structure and the assignments of the ¹H and ¹³C NMR signals, advanced 2D NMR experiments such as Correlated Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable.

COSY (Correlated Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling networks within the molecule. longdom.org Cross-peaks in the COSY spectrum would be expected between the coupled protons on the aromatic rings. For the 4-chlorophenyl ring, a cross-peak between the signals of H-2'/H-6' and H-3'/H-5' would confirm their ortho relationship. On the 3-fluoro-4-methoxyphenyl ring, cross-peaks would be anticipated between H-5 and H-6, confirming their adjacent positions. The absence of cross-peaks to the methoxy singlet would confirm it is an isolated spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹H NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly coupled through bonds. libretexts.org For this compound, NOESY can be particularly useful in confirming the relative orientation of the two aromatic rings. A key expected correlation would be between the methoxy protons (-OCH₃) and the adjacent aromatic proton (H-5). Additionally, NOE cross-peaks might be observed between the protons on the two different aromatic rings (e.g., between H-2'/H-6' and H-2 or H-6), providing insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a key technique for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. researchgate.net Analysis of the FTIR spectra of related benzophenone derivatives allows for the prediction of the major vibrational modes. brainly.comasianpubs.orgnist.govnist.gov

C=O Stretch: A strong and sharp absorption band is expected in the region of 1650-1670 cm⁻¹ corresponding to the stretching vibration of the diaryl ketone carbonyl group. The conjugation with two aromatic rings lowers the frequency compared to a simple aliphatic ketone.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group should give rise to a strong absorption band for the asymmetric C-O-C stretching around 1250-1270 cm⁻¹ and a weaker symmetric stretching band around 1020-1040 cm⁻¹.

C-Cl Stretch: The stretching vibration of the C-Cl bond on the aromatic ring is expected to appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

C-F Stretch: The C-F stretching vibration in aromatic compounds usually gives a strong absorption in the range of 1100-1250 cm⁻¹.

Aromatic C=C and C-H Stretches: The spectrum will also feature multiple bands corresponding to the C=C stretching vibrations within the aromatic rings (typically in the 1450-1600 cm⁻¹ region) and the C-H stretching of the aromatic protons (above 3000 cm⁻¹).

Table 4: Predicted FTIR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| C=O Stretch (Ketone) | 1650 - 1670 | Strong |

| Aromatic C=C Stretch | 1580 - 1600 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1500 | Medium |

| Asymmetric C-O-C Stretch (Ether) | 1250 - 1270 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| C-Cl Stretch | 1000 - 1100 | Medium |

Normal Mode Vibrational Analysis of Halogenated Benzophenones

The vibrational modes of halogenated benzophenones, including this compound, are complex due to the presence of multiple substituents on the phenyl rings. The analysis of these modes provides valuable insights into the molecular structure and bonding. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. jconsortium.comnih.gov

For a molecule like this compound, the vibrational spectrum can be understood by considering the characteristic frequencies of its constituent functional groups and the phenyl rings. Key vibrational modes include:

C=O Stretching: The carbonyl group (C=O) stretching vibration is a prominent feature in the infrared and Raman spectra of benzophenones. For 4-chlorobenzophenone (B192759), this mode is observed around 1625 cm⁻¹ in the infrared spectrum. jconsortium.com The conjugation of the carbonyl group with the aromatic rings typically lowers this frequency compared to aliphatic ketones. reddit.com

C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. For 4-chlorobenzophenone, these bands have been assigned at 3100 and 3000 cm⁻¹. jconsortium.com

C-C Stretching: The aromatic carbon-carbon stretching vibrations within the phenyl rings give rise to several bands, typically in the 1600-1400 cm⁻¹ region. For 4-chlorobenzophenone, these are observed at 1625 cm⁻¹ and 1400 cm⁻¹. jconsortium.com

C-Cl Stretching: The C-Cl stretching vibration is dependent on its position on the aromatic ring.

C-F Stretching: The C-F stretching vibration is also a characteristic mode.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the methoxy group (C-O-C) are expected to appear in the fingerprint region of the spectrum.

A normal coordinate analysis (NCA) can be performed to provide a more detailed assignment of the vibrational modes, correlating the experimental frequencies with theoretical calculations. nih.gov

Table 1: Predicted and Observed Vibrational Frequencies for Related Benzophenone Derivatives

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed Frequency (4-chlorobenzophenone) (cm⁻¹) jconsortium.com |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100, 3000 |

| C=O Stretch | 1680 - 1630 | 1625 |

| Aromatic C=C Stretch | 1600 - 1400 | 1625, 1400 |

| C-H in-plane bend | 1300 - 1000 | 1461 |

| C-H out-of-plane bend | 900 - 675 | 877 |

Electronic Absorption and Emission Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions (nπ* and ππ*)

The electronic absorption spectrum of this compound, like other benzophenone derivatives, is characterized by two main types of electronic transitions: n→π* and π→π*. scialert.net

n→π Transition:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This is a symmetry-forbidden transition, resulting in a weak absorption band typically observed at longer wavelengths (around 330-370 nm). nih.gov

π→π Transition:* This is a symmetry-allowed transition involving the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the conjugated system. This results in a strong absorption band at shorter wavelengths (around 250-280 nm). scialert.net

The substituents on the phenyl rings can influence the energy and intensity of these transitions. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift of the π→π* transition, while the halogen atoms can have a more complex effect.

Table 2: Electronic Transitions in Benzophenone Derivatives

| Transition | Typical Wavelength Range (nm) | Characteristics |

|---|---|---|

| n→π | 330 - 370 | Weak absorption, symmetry-forbidden |

| π→π | 250 - 280 | Strong absorption, symmetry-allowed |

The position of the n→π* absorption band is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the non-bonding electrons of the carbonyl oxygen are stabilized by hydrogen bonding or dipole-dipole interactions. This stabilization is more pronounced in the ground state than in the excited state, leading to an increase in the energy gap for the n→π* transition. Consequently, a hypsochromic (blue) shift of the absorption maximum is observed with increasing solvent polarity. scialert.netnih.gov This blue shift is a characteristic feature of the n→π* transition and can be used to distinguish it from π→π* transitions, which often exhibit a bathochromic (red) shift in polar solvents. researchgate.net For instance, studies on 4-chloro-4'-ethoxybenzophenone (B1348884) have shown a blue shift in the more polar solvent EPA compared to the non-polar methylcyclohexane. oregonstate.edu

Phosphorescence Studies at Reduced Temperatures

At reduced temperatures, typically 77 K (liquid nitrogen), many benzophenone derivatives exhibit phosphorescence, which is emission from the lowest triplet state (T₁) to the singlet ground state (S₀). nih.govedinst.com The intersystem crossing from the first excited singlet state (S₁) to the triplet state is very efficient in benzophenones. edinst.com

The phosphorescence lifetime of benzophenone is typically in the order of milliseconds at low temperatures. nih.gov The nature of the lowest triplet state, whether it is (n,π) or (π,π), influences the phosphorescence characteristics. For benzophenone itself, the lowest triplet state is of (n,π) character, leading to a short lifetime. nih.gov Substituents can alter the energy levels of the triplet states. Electron-donating groups can lower the energy of the (π,π) state, potentially making it the lowest triplet state and leading to a longer phosphorescence lifetime. Lowering the temperature generally increases the phosphorescence intensity for ketones that phosphoresce from the (n,π*) triplet state. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern provides information about the stability of different parts of the molecule.

Common fragmentation pathways for benzophenone derivatives involve cleavage at the carbonyl group. The presence of halogen atoms (chlorine and fluorine) and a methoxy group will influence the fragmentation pattern. Key expected fragments would include:

Benzoyl-type cations: Cleavage on either side of the carbonyl group can lead to the formation of substituted benzoyl cations. For this molecule, this could result in ions corresponding to [C₇H₄ClO]⁺ and [C₈H₆FO]⁺.

Loss of substituents: Loss of the chlorine atom, fluorine atom, or the methoxy group as radicals can also be observed.

Aryl cations: Further fragmentation of the benzoyl cations can lead to the formation of substituted phenyl cations.

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for fragments containing a chlorine atom.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard technique for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.com It is well-suited for the analysis of benzophenone derivatives to assess their purity and confirm their identity. utm.mxhmdb.ca

In a GC-MS analysis of this compound, the compound would be separated from any impurities on a GC column based on its volatility and interaction with the stationary phase. The retention time of the compound is a characteristic property under specific chromatographic conditions. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and a mass spectrum is recorded. The resulting mass spectrum, with its specific molecular ion and fragmentation pattern, serves as a chemical fingerprint for the definitive identification of this compound. researchgate.netresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure

Single-crystal X-ray diffraction is the authoritative technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the construction of a detailed molecular model.

Resolving Structural Isomerism through Single Crystal Diffraction

X-ray crystallography is an indispensable tool for the definitive resolution of structural isomerism. In the case of substituted benzophenones, various positional isomers can exist. For instance, the precise locations of the chloro, fluoro, and methoxy substituents on the two phenyl rings of this compound can be unequivocally determined through single-crystal X-ray diffraction. This technique provides the exact coordinates of each atom in the molecule, thereby distinguishing it from other potential isomers such as 3-Chloro-4'-fluoro-2'-methoxybenzophenone or 2-Chloro-3'-fluoro-4'-methoxybenzophenone. The resulting structural data would serve as conclusive evidence for the assigned connectivity of the molecule.

Computational and Theoretical Investigations of 4 Chloro 3 Fluoro 4 Methoxybenzophenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used to predict the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules.

Table 1: Representative Calculated Geometric Parameters for a Substituted Benzophenone (B1666685) (Note: This table presents hypothetical data for 4-Chloro-3'-fluoro-4'-methoxybenzophenone based on typical values for similar structures, as specific experimental or calculated data for this compound is not available in the cited literature.)

| Parameter | Value |

| C=O Bond Length | ~1.24 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-F Bond Length | ~1.35 Å |

| Phenyl Ring 1 - Carbonyl - Phenyl Ring 2 Dihedral Angle | ~55° |

The distribution of electrons within a molecule is fundamental to its chemical behavior. DFT calculations can be used to compute the molecular electrostatic potential (MEP), which maps the charge distribution and helps to predict sites of electrophilic and nucleophilic attack. The MEP surface illustrates regions of positive and negative electrostatic potential.

In this compound, the electronegative oxygen atom of the carbonyl group would create a region of strong negative potential, making it a likely site for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms and the regions around the electron-withdrawing chlorine and fluorine atoms would exhibit positive potential. The methoxy (B1213986) group, being electron-donating, would increase the electron density on its attached phenyl ring, influencing its reactivity. ijcce.ac.irresearchgate.net Such analyses are crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. Computational methods can predict the most likely sites of reaction by analyzing the electronic properties of the molecule. For aromatic compounds like this compound, this is particularly important for predicting the outcomes of electrophilic or nucleophilic aromatic substitution reactions.

DFT-based reactivity descriptors, such as Fukui functions or the calculated energies of reaction intermediates (e.g., sigma complexes in electrophilic aromatic substitution), can be used to assess the reactivity of different positions on the aromatic rings. nih.govchemrxiv.org For instance, in a potential nucleophilic aromatic substitution (SNAr) reaction, the carbon atom attached to the chlorine atom is a potential reaction site. Computational modeling can determine the activation energy for nucleophilic attack at this site, providing insight into the feasibility and outcome of the reaction. nih.gov The electron-withdrawing nature of the carbonyl group would activate the chloro-substituted ring towards nucleophilic attack.

Beyond predicting reactivity, computational chemistry is a powerful tool for elucidating detailed reaction mechanisms. This involves identifying all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.

For a reaction involving this compound, such as its reduction or a substitution reaction, DFT calculations can be used to model the entire reaction pathway. researchgate.netmontclair.edu By locating the transition state structures and calculating their energies, researchers can gain a deep understanding of the reaction mechanism. For example, in a hypothetical SNAr reaction, calculations would model the approach of the nucleophile, the formation of the Meisenheimer complex (intermediate), and the departure of the chloride leaving group, including the geometry and energy of the transition state for the rate-determining step. These studies provide valuable insights that can be used to optimize reaction conditions or design new synthetic routes.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are essential for understanding the conformational behavior and dynamics of molecules over time.

Molecules that are not rigid can exist in multiple spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For this compound, the primary conformational flexibility arises from the rotation about the single bonds connecting the phenyl rings to the central carbonyl carbon.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds and calculating the energy at each step. This process generates a conformational energy landscape, which reveals the low-energy (stable) conformers and the transition states that separate them. For benzophenone derivatives, the most stable conformation typically involves a balance between the delocalization of pi-electrons (favoring planarity) and the minimization of steric repulsion between the rings and their substituents (favoring a twisted structure). researchgate.net Understanding the accessible conformations and their relative energies is important as the reactivity and physical properties of the molecule can depend on its shape.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions.

For substituted benzophenones, a key dynamic feature is the torsional rotation around the single bonds connecting the carbonyl group to the two phenyl rings. The flexibility of the molecule is largely dictated by the dihedral angles between these rings. researchgate.netnih.gov The substituents—chloro, fluoro, and methoxy groups—play a significant role in influencing this dynamic behavior through steric and electronic effects.

MD simulations can elucidate how the molecule behaves in different environments, such as in a solvent or near a biological membrane. Key parameters that can be investigated include:

Conformational Flexibility: Tracking the dihedral angles over the course of a simulation reveals the range of accessible conformations and the energy barriers between them.

Solvent Interactions: Simulations can show how solvent molecules (e.g., water) arrange themselves around the solute, highlighting potential hydrogen bonding sites and hydrophobic interactions.

Vibrational Modes: The simulations can also be used to analyze the vibrational motions of the molecule, which can be correlated with experimental spectroscopic data. tandfonline.com

| Simulation Parameter | Information Gained for this compound |

| Dihedral Angle Distribution | Preferred orientation of the chloro- and fluoro-methoxy-substituted phenyl rings relative to the carbonyl group. |

| Radial Distribution Functions | Probability of finding solvent molecules at a certain distance from specific atoms (e.g., carbonyl oxygen, halogen atoms). |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |

Ligand-Target Interaction Prediction

Predicting how this compound might interact with biological targets is a crucial step in assessing its potential pharmacological relevance. Computational techniques like molecular docking are employed to simulate the binding of this ligand to the active site of a protein receptor.

The process involves:

Target Identification: Based on the known biological activities of similar benzophenone derivatives, potential protein targets are identified. researchgate.net

Docking Simulation: The 3D structure of this compound is placed into the binding site of the target protein. A scoring function then calculates the binding affinity by evaluating various types of interactions.

Interaction Analysis: The simulation identifies key interactions that stabilize the ligand-receptor complex.

For this specific molecule, important interactions would likely include:

Hydrogen Bonding: The carbonyl oxygen and the methoxy group's oxygen atom can act as hydrogen bond acceptors.

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonds, a specific type of non-covalent interaction.

Hydrophobic Interactions: The phenyl rings can form hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: Aromatic interactions can occur between the molecule's phenyl rings and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These predictive studies are instrumental in prioritizing compounds for further experimental testing and in understanding the molecular basis of their activity.

Quantitative Structure-Activity Relationships (QSAR) Methodologies

QSAR represents a set of computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of QSAR Models for Predictive Studies

The development of a QSAR model for a class of compounds like substituted benzophenones involves several key steps. The goal is to create a statistically robust model that can predict the activity of new, unsynthesized analogues. researchgate.net

The fundamental equation for a QSAR model is: Activity = f(Molecular Descriptors)

Steps in QSAR Model Development:

Data Set Collection: A series of benzophenone analogues with experimentally measured biological activities is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated to represent its structural, physicochemical, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking the descriptors to the activity.

Model Validation: The model's predictive power is rigorously tested using statistical validation techniques, including cross-validation and the use of an external test set.

Atom-Based Quadratic Indices in Benzene (B151609) Derivatives

Among the vast array of molecular descriptors, topological indices are particularly useful in QSAR. Atom-based quadratic indices are a type of topological descriptor that captures information about the connectivity and electronic environment of each atom within the molecule. researchgate.net

These indices are calculated from the molecular graph, where atoms are represented as vertices and bonds as edges. The calculation considers the properties of each atom and its neighbors, resulting in a numerical value that reflects the local chemical environment. mdpi.com For benzene derivatives, these indices can effectively encode information about the substitution pattern on the aromatic ring. researchgate.net

The use of quadratic indices in QSAR models for benzene derivatives offers several advantages:

They provide a nuanced description of the molecular structure.

They can be calculated rapidly for large numbers of molecules.

They have shown good performance in modeling various biological and physicochemical properties. researchgate.net

Advanced Chemoinformatics and Data Mining Approaches

Chemoinformatics combines chemistry, computer science, and information science to analyze large sets of chemical data, enabling researchers to explore vast chemical landscapes and identify promising new molecules.

Analyzing Chemical Space and Structural Analogues

Chemical space is a concept used to represent the vast multidimensional space populated by all possible molecules. By applying chemoinformatics and data mining techniques, researchers can navigate this space to understand the distribution of known compounds and identify regions with potential for new discoveries.

For this compound, this analysis involves:

Similarity Searching: Using the molecule's structure as a query, chemical databases can be searched to find structurally similar compounds. This helps in identifying known analogues and their associated data (e.g., biological activity, synthetic routes).

Clustering: A collection of benzophenone derivatives can be grouped (clustered) based on their structural similarity or property profiles. This can reveal relationships within the chemical family and highlight key structural features that govern activity.

Scaffold Analysis: The benzophenone core is treated as a molecular scaffold. Data mining can identify the variety of substitutions that have been explored at different positions on this scaffold, revealing gaps in the explored chemical space that may warrant further investigation.

This approach provides a powerful framework for rational drug design, allowing scientists to make informed decisions about which new analogues of this compound should be synthesized and tested.

Identification of Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its molecular structure, particularly the nature and position of its substituents on the benzophenone core. Computational studies on substituted benzophenones provide a framework for understanding these relationships by examining the electronic properties and molecular geometry that dictate chemical behavior. The interplay of the chloro, fluoro, and methoxy groups determines the electron distribution across the molecule, influencing its reactivity in various chemical processes.

The presence of different substituents on the aromatic rings of benzophenone derivatives significantly impacts their electronic properties and, consequently, their reactivity. For instance, derivatives with an electron-withdrawing group (EWG) tend to have more favorable reduction potentials and lower energies for the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) compared to those with an electron-donating group (EDG). researchgate.net

The geometry of the benzophenone molecule, specifically the dihedral angle or "twist" between the two phenyl rings, is also a critical factor in its reactivity. This twist angle is influenced by the steric and electronic effects of the substituents. nih.govresearchgate.net For example, a larger twist angle can affect the conjugation between the two rings and the carbonyl group, which in turn can alter the electronic properties and reactivity of the molecule.

Below is an interactive data table summarizing the key molecular descriptors that are typically calculated in computational studies of substituted benzophenones to understand their structure-reactivity relationships. The values presented are illustrative and represent the expected trends based on the electronic nature of the substituents in this compound.

| Molecular Descriptor | Expected Value/Trend | Significance in Reactivity |

| HOMO Energy | Relatively Low | Indicates the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | Relatively Low | Indicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | Moderate | The energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity and lower kinetic stability. ufms.br |

| Dipole Moment | Moderate to High | Reflects the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Electrostatic Potential | Negative potential around the carbonyl oxygen and halogen atoms; positive potential on the hydrogen atoms. | Maps the charge distribution and helps predict sites for electrophilic and nucleophilic attack. |

These computational insights are invaluable for the rational design of new benzophenone derivatives with tailored reactivity for specific applications, such as in photochemistry or as building blocks in organic synthesis. ossila.com

Reaction Mechanisms and Advanced Reactivity of 4 Chloro 3 Fluoro 4 Methoxybenzophenone

Photochemical Transformations

Upon absorption of UV radiation, benzophenone (B1666685) derivatives are promoted from their ground electronic state (S₀) to an excited singlet state (S₁). Due to the small energy gap between the S₁ and the triplet state (T₁), they typically undergo rapid and efficient intersystem crossing (ISC) to the T₁ state. oregonstate.edu This triplet state is a diradical and is the primary reactive species responsible for the subsequent photochemical transformations.

A hallmark reaction of benzophenones upon UV irradiation in the presence of a hydrogen-donating solvent, such as isopropanol (B130326), is photoreduction. oregonstate.edu The reaction mechanism for substituted benzophenones generally follows a well-established pathway.

The process begins with the excitation of the benzophenone to its triplet state (T₁). This excited molecule then abstracts a hydrogen atom from the solvent (e.g., isopropanol), resulting in the formation of two radical intermediates: a diphenyl ketyl radical (from the benzophenone) and a solvent-derived radical. oregonstate.edu Two of these ketyl radicals can then couple to form a stable dimer, a substituted benzopinacol (B1666686). oregonstate.eduoregonstate.edu For instance, the photoreduction of 4-methylbenzophenone (B132839) in isopropanol yields 4-methylbenzopinacol. oregonstate.edu Similarly, 4-chlorobenzophenone (B192759) undergoes photochemical reduction to form the corresponding pinacol. oregonstate.edu This process can be monitored spectroscopically by observing the decrease in the carbonyl peak of the starting ketone in the IR spectrum. oregonstate.edu

Table 1: Examples of Benzophenone Photoreduction

| Starting Material | Product | Solvent/Conditions |

| 4-Chlorobenzophenone | 1,2-bis(4-chlorophenyl)-1,2-diphenylethane-1,2-diol | Isopropanol, UV light |

| 4-Methylbenzophenone | 4-Methylbenzopinacol | Isopropanol, glacial acetic acid, UV light |

| 4-Fluoro-4'-methylbenzophenone | 4-Fluoro-4'-methylbenzopinacol | Isopropyl alcohol, acetic acid, UV light (λ = 350 nm) |

Table 2: Reported Quantum Efficiencies in Benzophenone Photoreduction

| Compound | Quantum Efficiency (Φ) |

| 4-Chlorobenzophenone | 1.92 |

| 4-Methylbenzophenone | 0.17 |

| 4-Phenylbenzophenone | 2.36 |

The entire photoreduction process is mediated by radical intermediates. nih.gov The key intermediate is the ketyl radical, formed after the triplet-state benzophenone abstracts a hydrogen atom. oregonstate.edu The mechanism proceeds via a radical chain process. nih.gov

The initiation step involves the photoexcitation of the benzophenone to its triplet state. This triplet state then reacts with a hydrogen donor (like an alcohol) to generate the ketyl radical. oregonstate.edu The propagation of the chain can involve further reactions of solvent radicals. Finally, the termination step involves the dimerization of two ketyl radicals to form the benzopinacol product. oregonstate.edu The presence and behavior of these uncharged, electron-deficient species are central to understanding the reaction's progression and outcomes. researchgate.net

The photosensitive nature of benzophenone derivatives allows them to be used as photocatalysts. ossila.com In this role, the excited benzophenone initiates a reaction by transferring energy to another molecule, which then undergoes a chemical transformation.

Substituted benzophenones, such as the related compound 4-fluoro-4′-methoxybenzophenone, have been successfully employed as photocatalysts for the fluorination of organic molecules using sulfur hexafluoride (SF₆) as an inexpensive and safe fluorine source. ossila.comacs.orgnih.gov In a typical reaction, a carbohydrate substrate is fluorinated in the presence of a benzophenone catalyst under UV-A irradiation (e.g., at 365 nm). acs.orgsemanticscholar.org

This method has been used to generate various glycosyl fluorides in moderate to high yields. acs.orgnih.gov The proposed mechanism suggests that the reaction proceeds through the formation of SF₄ in trace amounts, which then acts as the fluorinating agent. acs.org The choice of benzophenone catalyst can influence the reaction yield.

Table 3: Yields of Photochemical Fluorination with SF₆ Using Different Benzophenone Catalysts

| Photocatalyst | Yield (%) |

| Benzophenone | 33 |

| 4-Fluoro-4′-methoxybenzophenone | 56 |

| 4-Chloro-3′-methoxybenzophenone | 29 |

| 4,4′-Dimethoxybenzophenone | 60 |

Data from a study on the fluorination of a protected carbohydrate. acs.orgsemanticscholar.org

The photocatalytic activity of benzophenones is intrinsically linked to the formation and properties of their triplet state (T₁). oregonstate.edu The high efficiency of intersystem crossing from the S₁ to the T₁ state populates this reactive species. oregonstate.edu The triplet state can act as a photosensitizer, transferring its energy to a substrate molecule, thereby initiating a chemical reaction without being consumed itself. nih.gov For example, the triplet state of 4-hydroxybenzophenone (B119663) can induce the transformation of phenol. researchgate.net

However, under prolonged irradiation or certain reaction conditions, the photocatalyst itself can undergo degradation. These decomposition pathways can involve side reactions of the excited catalyst or its radical intermediates, leading to a loss of catalytic activity over time. The specific decomposition routes are dependent on the solvent, substrates, and the structure of the benzophenone derivative. nih.gov

Photocatalytic Applications

Nucleophilic and Electrophilic Substitution Reactions of 4-Chloro-3'-fluoro-4'-methoxybenzophenone

The reactivity of this compound in substitution reactions is dictated by the electronic properties of its substituents and the inherent characteristics of its two distinct aromatic rings. The central carbonyl group plays a pivotal role, acting as a strong deactivating group for electrophilic aromatic substitution and a powerful activating group for nucleophilic aromatic substitution. wikipedia.orglibretexts.org

Exploration of Substituent-Directed Reactivity

The regioselectivity of substitution reactions on this compound is a direct consequence of the interplay between the inductive and resonance effects of the chloro, fluoro, and methoxy (B1213986) substituents, as well as the overarching influence of the carbonyl bridge.

Electrophilic Aromatic Substitution (EAS):

The benzophenone skeleton is generally electron-deficient due to the electron-withdrawing nature of the carbonyl group, making electrophilic aromatic substitution less favorable than for benzene (B151609) itself. The carbonyl group directs incoming electrophiles to the meta position. libretexts.org However, the existing substituents on each ring govern the ultimate sites of reaction.

On the 4-chlorophenyl ring: The chlorine atom is a deactivating substituent but acts as an ortho, para-director. libretexts.org The carbonyl group is a meta-director. Therefore, electrophilic attack is directed to the positions ortho to the chlorine atom (and meta to the carbonyl group), as these positions are the least deactivated.

On the 3'-fluoro-4'-methoxyphenyl ring: This ring contains a strongly activating, ortho, para-directing methoxy group and a deactivating, ortho, para-directing fluorine atom. libretexts.org The powerful activating effect of the methoxy group dominates, making this ring significantly more susceptible to electrophilic attack than the chlorophenyl ring. The primary sites for substitution will be the positions ortho to the highly activating methoxy group.

Nucleophilic Aromatic Substitution (SNA_r_):

The SNAr mechanism is favored on aromatic rings that are electron-poor and possess a good leaving group. wikipedia.org The electron-withdrawing carbonyl group activates the rings for nucleophilic attack, particularly at the ortho and para positions. libretexts.org

On the 4-chlorophenyl ring: The chlorine atom is located at the para position relative to the activating carbonyl group. This makes it an excellent candidate for displacement by a nucleophile via the SNAr addition-elimination mechanism. libretexts.org

On the 3'-fluoro-4'-methoxyphenyl ring: This ring contains a fluorine atom, which is typically an excellent leaving group for SNAr reactions. wikipedia.org However, it is positioned meta to the carbonyl group, a position that is not activated for nucleophilic attack. masterorganicchemistry.com Furthermore, the ring is enriched with electron density by the powerful electron-donating methoxy group, which deactivates it towards nucleophilic substitution. Consequently, nucleophilic substitution of the fluorine atom is highly unlikely under standard SNAr conditions.

Rates of Nucleophilic Aromatic Substitution in Halogenated Benzophenones

The rate of nucleophilic aromatic substitution (SNAr) in halogenated aromatic compounds is influenced by two primary factors: the nature of the leaving group (the halogen) and the electronic environment of the aromatic ring, which is determined by the other substituents. wikipedia.org

General Halogen Reactivity in SNAr: F > Cl ≈ Br > I

Despite fluorine being the most effective leaving group, the position of the halogen relative to a strongly electron-withdrawing group (like the carbonyl in benzophenones) is the dominant factor in determining reactivity. masterorganicchemistry.com A halogen at a position ortho or para to the activating group will be substituted much more rapidly than one at a meta position.

The table below illustrates the expected reactivity trends for nucleophilic aromatic substitution on this compound.

| Ring Position | Leaving Group | Position Relative to Carbonyl | Electronic Activation | Expected Relative Rate of Substitution |

|---|---|---|---|---|

| 4 | Chlorine (Cl) | Para | Strongly Activated | Fast |

| 3' | Fluorine (F) | Meta | Not Activated | Extremely Slow / No Reaction |

Therefore, for this compound, nucleophilic aromatic substitution will occur almost exclusively at the 4-position, leading to the displacement of the chloride ion. The rate of this reaction would be significantly faster than any potential substitution at the 3'-position.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound primarily involves the transformation of the central carbonyl group, which is the most reactive functional group under these conditions. The substituted aromatic rings are generally stable to common oxidizing and reducing agents.

Selective Oxidation Reactions of Benzophenone Derivatives

The benzophenone core is notably stable and generally resistant to oxidation under typical laboratory conditions. oup.comoup.com Oxidative processes involving benzophenone derivatives often target more susceptible alkyl substituents on the aromatic rings or are part of the synthesis from precursors like diphenylmethane (B89790). oup.com For instance, the oxidation of benzophenone-3, which contains activating hydroxyl and methoxy groups, with potassium permanganate (B83412) can lead to hydroxylation and cleavage of the carbon-carbon bridge bond. nih.gov

In the case of this compound, the aromatic rings and the halogen substituents are unreactive towards most oxidizing agents. The methoxy group could be susceptible to oxidative cleavage under very harsh conditions, but selective oxidation of the molecule without degrading the core structure is challenging. Therefore, the compound is considered to be highly stable to selective oxidation.

Reduction to Alcohols and Hydrocarbons

The carbonyl group of benzophenones is readily reduced to yield either secondary alcohols or methylene (B1212753) groups, depending on the reagents and reaction conditions employed.

Reduction to Alcohols:

The most common transformation is the reduction of the ketone to a secondary alcohol. This is typically achieved with high efficiency using metal hydride reagents. The reaction of this compound with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would yield (4-chlorophenyl)(3'-fluoro-4'-methoxyphenyl)methanol. ivypanda.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. ivypanda.comyoutube.com

Reduction to Hydrocarbons:

Complete reduction of the carbonyl group to a methylene bridge (–CH₂–) requires more forceful conditions. This conversion transforms the benzophenone derivative into a diphenylmethane derivative. Two classical methods for this are:

Clemmensen Reduction: This method uses a zinc-mercury amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate using hydrazine (B178648) (N₂H₄), followed by elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (B78521) (KOH).

The table below summarizes the primary reduction pathways applicable to benzophenone derivatives.

| Reaction Type | Typical Reagents | Product Functional Group | Resulting Compound Structure |

|---|---|---|---|

| Reduction to Alcohol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol (Benzhydrol) | (4-chlorophenyl)(3'-fluoro-4'-methoxyphenyl)methanol |

| Reduction to Hydrocarbon (Clemmensen) | Zinc-mercury amalgam (Zn(Hg)), Hydrochloric acid (HCl) | Methylene (CH₂) | 1-chloro-4-((3'-fluoro-4'-methoxybenzyl)phenyl)methane |

| Reduction to Hydrocarbon (Wolff-Kishner) | Hydrazine (N₂H₄), Potassium hydroxide (KOH), Heat | Methylene (CH₂) | 1-chloro-4-((3'-fluoro-4'-methoxybenzyl)phenyl)methane |

These reduction methods provide synthetic routes to convert this compound into its corresponding alcohol or hydrocarbon derivatives.

Applications and Functionalization of 4 Chloro 3 Fluoro 4 Methoxybenzophenone in Advanced Materials Science

Role as a Key Synthetic Building Block

The utility of 4-Chloro-3'-fluoro-4'-methoxybenzophenone in organic synthesis stems from the diverse reactivity of its functional groups. The presence of two different halogen atoms (chlorine and fluorine) at specific positions provides sites for nucleophilic aromatic substitution reactions, while the ketone and methoxy (B1213986) groups offer further avenues for chemical modification.

Precursor in Organic Synthesis

As a precursor, this compound serves as a foundational molecule for constructing more elaborate chemical entities. Benzophenones are generally prepared via Friedel-Crafts acylation of aromatic compounds researchgate.net. The specific structure of this compound, with its distinct substitution pattern, makes it a valuable starting material. For instance, related chloro-fluoro-methoxy phenyl structures are utilized as key intermediates in the synthesis of complex molecules such as herbicides google.com. The multiple functional groups allow for a stepwise and controlled synthesis, enabling chemists to build molecular complexity from this stable, pre-functionalized core.

Intermediate in the Synthesis of Complex Organic Structures

The role of this compound as a synthetic intermediate is critical in multi-step reaction sequences. The halogen atoms, particularly the fluorine atom, can act as leaving groups in nucleophilic aromatic substitution reactions, which are fundamental in polymer chemistry vt.edu. Furthermore, benzophenone (B1666685) derivatives are used as intermediates in the synthesis of fluorenones, which have widespread applications in the pharmaceutical industry and organic electronics ossila.com. A related compound, 4-chloro-4'-methoxybenzophenone, is a key intermediate in the production of 4-chloro-4'-hydroxybenzophenone (B194592), demonstrating the utility of such structures in creating other valuable chemicals google.com. The ketone functional group can also be transformed through various organic reactions, such as reduction or condensation, to generate different classes of compounds.

Materials Science Applications

In the field of materials science, the unique electronic and structural properties of the benzophenone framework are exploited. The incorporation of this compound into materials can impart specific functionalities, such as UV absorption and thermal stability.

Development of Photosensitizers and UV Filters

The benzophenone core is inherently photosensitive, a property that makes its derivatives suitable for applications as photocatalysts and photosensitizers ossila.com. These molecules can absorb light energy and transfer it to other molecules, initiating photochemical reactions. This characteristic is fundamental to their use as UV filters, which protect materials and formulations from degradation caused by ultraviolet radiation. Various benzophenone derivatives are widely used as UV filters, and the effects of chlorination on their stability and efficacy have been a subject of study researchgate.netnih.gov. The chromophoric system of this compound allows it to absorb UV radiation, making it a candidate for investigation in the development of new UV-protective agents.

Incorporation into Polymeric Materials

The structure of this compound, with reactive sites on both aromatic rings, allows it to function as a monomer or a modifying agent in the synthesis of polymers. Its incorporation into a polymer backbone can enhance properties such as thermal resistance, mechanical strength, and UV stability.

Synthesis of Polyketone Esters and Poly(ether ketones)

One of the most significant applications for halogenated benzophenones is in the synthesis of high-performance thermoplastics, particularly poly(ether ketones) (PEEK). These polymers are synthesized through nucleophilic aromatic substitution, where an activated aryl dihalide reacts with an aromatic diphenolate vt.edu. Activated difluoro monomers, such as 4,4'-difluorobenzophenone, are commonly used for this purpose vt.edugoogle.com. The electron-withdrawing ketone group activates the halogen atoms toward displacement. By analogy, this compound, as a halogenated aromatic ketone, is a potential monomer for creating novel poly(ether ketones). The asymmetric substitution could be used to fine-tune the resulting polymer's properties, such as solubility and processability. Additionally, fluorinated benzophenone building blocks are utilized in the synthesis of polyketone esters ossila.com.

Influence on Polymerization and Cross-linking Reactions

Benzophenone derivatives are cornerstone molecules in photopolymerization, acting as Type II photoinitiators. mdpi.com Upon absorption of UV light, the benzophenone moiety transitions to an excited triplet state. mdpi.comnih.gov This diradical species can then abstract a hydrogen atom from a nearby molecule (a co-initiator, such as an amine, or the polymer backbone itself) to generate free radicals, which initiate the polymerization or cross-linking of monomers and polymers like acrylates. mdpi.commdpi.com

In addition to initiation, substituted benzophenones can be incorporated as side-chain pendants on a polymer. This allows for post-polymerization modification, where UV irradiation can be used to create cross-linked networks, forming robust hydrogels or surface coatings with enhanced mechanical and chemical stability. mdpi.comacs.org The specific kinetics of these cross-linking reactions are influenced by factors such as the polarity of the polymer matrix and the glass transition temperature of the material. nih.govacs.org

| Substituent | General Electronic Effect | Potential Influence on Benzophenone Photoinitiator Reactivity |

| -Cl (Chloro) | Electron-withdrawing | Increases reactivity of the n-π* radical, potentially facilitating H-abstraction. nih.govacs.org |

| -F (Fluoro) | Strongly Electron-withdrawing | Increases reactivity of the n-π* radical. nih.govacs.org |

| -OCH₃ (Methoxy) | Electron-donating | Increases electron density at the carbonyl, which can inhibit H-abstraction. nih.govacs.org |

Organic Electronics and Optoelectronic Devices

Substituted benzophenones are critical building blocks for materials used in organic electronics, largely due to their role as precursors to fluorenone derivatives and their utility in creating bipolar host materials. mdpi.com The electronic properties imparted by the chloro, fluoro, and methoxy groups make this compound a promising candidate for synthesizing advanced electronic materials.

Fluorenone, an aromatic ketone derived from fluorene, is a versatile molecular core for electronic materials due to its high thermal stability, electron-accepting nature, and rigid, planar structure. wikipedia.orgtandfonline.com Substituted benzophenones like this compound can be converted into highly substituted fluorenones through intramolecular cyclization reactions, such as palladium-catalyzed dehydrogenative cyclization or other metal-free oxidative methods. nih.govossila.com

These fluorenone derivatives are extensively used in several types of organic electronic devices:

Organic Light-Emitting Diodes (OLEDs): Fluorenone-based molecules are used as emitters and host materials in OLEDs. tandfonline.comtandfonline.com Their strong electron-withdrawing character makes them excellent acceptor units in donor-acceptor (D-A) type emitters, which are crucial for developing materials with thermally activated delayed fluorescence (TADF). mdpi.com The substitution pattern on the fluorenone core, which would be dictated by the precursor benzophenone, allows for precise tuning of the emission color from blue to red. mdpi.comtandfonline.com

Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the fluorenone core makes it a key component in n-type organic semiconductors, which are essential for fabricating complementary logic circuits. rsc.org

Organic Solar Cells (OSCs): Fluorenone derivatives have been incorporated as electron-accepting building blocks in both polymeric and small-molecule acceptors for OSCs. rsc.org

The fluorine atom in this compound highlights a critical strategy in modern materials design: regiospecific fluorination. While this specific benzophenone is not a polythiophene, the principles of fluorination demonstrated in polythiophenes provide a powerful analogy for how the fluoro-substituent could be leveraged in larger conjugated systems derived from it. Fluorination of conjugated polymers like polythiophene has profound effects on their molecular geometry, solid-state packing, and charge transport properties, which are critical for high-performance organic solar cells. d-nb.inforsc.org

The introduction of fluorine atoms onto a conjugated backbone, such as in polythiophene, significantly enhances its planarity. nih.govrsc.org This effect arises from the formation of noncovalent intramolecular interactions, particularly between the fluorine atom and adjacent sulfur atoms (F···S) or hydrogen atoms (F···H) on the polymer chain. rsc.orgpnas.org These interactions act as "conformational locks," restricting the rotation of monomer units and forcing the polymer backbone into a more coplanar arrangement. rsc.org This increased planarity enhances the effective π-conjugation along the polymer chain, which is fundamental for efficient electronic delocalization. rsc.org

The enhanced backbone planarity induced by fluorination directly promotes stronger intermolecular interactions and self-assembly in the solid state. acs.org A more planar polymer can pack more tightly, leading to enhanced π-π stacking between adjacent chains. rsc.org This improved molecular packing results in a higher degree of crystallinity and more ordered thin-film morphologies. rsc.org Studies on fluorinated polythiophenes have shown that even a moderate degree of fluorination can shift a polymer from being largely amorphous to exhibiting significant crystalline domains. rsc.org This increased order is crucial for creating efficient pathways for charge carriers to move through the material. acs.org

| Property | Effect of Regiospecific Fluorination in Polythiophenes | Impact on Device Performance |

| Molecular Geometry | Induces backbone planarization via intramolecular F···S and F···H noncovalent interactions. rsc.orgpnas.org | Enhances π-conjugation and electronic delocalization. |

| Aggregation & Crystallinity | Promotes stronger π-π stacking and a higher degree of crystallinity in thin films. rsc.orgacs.org | Creates ordered pathways for charge transport. rsc.org |

| Charge Transport | Increases charge carrier mobility by facilitating interchain hopping. acs.org | Improves charge extraction and reduces recombination. |

| Energy Levels | Lowers the HOMO energy level due to the electron-withdrawing nature of fluorine. rsc.orgpnas.org | Increases the open-circuit voltage (Voc) of solar cells. rsc.org |

Regiospecific Fluorination in Polythiophene Derivatives for Organic Solar Cells

Photostability and Degradation Studies in Material Contexts

The integration of this compound into advanced materials necessitates a thorough understanding of its photostability. As a benzophenone derivative, its primary role is often to absorb harmful ultraviolet (UV) radiation, thereby protecting the polymer matrix from degradation. everlight-uva.comnih.gov However, this process inherently exposes the benzophenone molecule itself to high-energy photons, which can initiate its own degradation pathways. rsc.org The photodegradation of the additive can compromise the long-term durability and performance of the material, potentially leading to discoloration, loss of mechanical properties, and reduced service life. nih.govschem.net

Studies on related benzophenone structures indicate that degradation can occur through various mechanisms, including direct photolysis and self-sensitization, where the excited triplet state of the benzophenone molecule generates reactive species like singlet oxygen. rsc.orgrsc.org The presence of halogen (chloro, fluoro) and electron-donating (methoxy) substituents on the aromatic rings of this compound is expected to influence its photochemical behavior, affecting both its UV absorption characteristics and its susceptibility to degradation. researchgate.net Therefore, rigorous photostability and degradation studies are critical for predicting the material's performance and developing strategies to enhance its longevity.

Accelerated Weathering Tests and UV-Vis Spectroscopy for Degradation Monitoring

To evaluate the long-term performance of materials containing this compound, researchers employ accelerated weathering tests. These tests simulate the damaging effects of long-term outdoor exposure in a condensed timeframe by using laboratory instruments that expose materials to controlled, intensified levels of UV radiation, heat, and moisture. nih.gov Common apparatuses include xenon arc chambers, which replicate the full spectrum of sunlight, and fluorescent UV (QUV) chambers, which focus on the shorter, more damaging UV wavelengths. whiterose.ac.uk

During these tests, the degradation of this compound within the material matrix is closely monitored using analytical techniques. UV-Vis spectroscopy is a primary tool for this purpose. The benzophenone moiety possesses a characteristic strong UV absorbance due to its conjugated system. researchgate.net By measuring the UV-Vis spectrum of a thin film or an extract from the material at regular intervals during the weathering test, one can track the decrease in the intensity of this characteristic absorption band. This loss of absorbance is directly proportional to the degradation of the benzophenone compound. mdpi.comresearchgate.net

The data gathered allows for the calculation of photodegradation kinetics, typically following pseudo-first-order models, and the determination of the compound's half-life within the material under specific exposure conditions. nih.gov This quantitative analysis is essential for comparing the stability of different formulations and predicting the functional lifetime of the UV protection.

Table 1: Illustrative Degradation Monitoring of a Polymer Film Containing this compound via UV-Vis Spectroscopy During Accelerated Weathering

This interactive table presents hypothetical data showing the change in absorbance over time for a polymer film subjected to a xenon arc weathering test.

| Exposure Time (hours) | Absorbance at λmax (315 nm) | Remaining Compound (%) |

|---|---|---|

| 0 | 1.000 | 100.0 |

| 200 | 0.855 | 85.5 |

| 400 | 0.731 | 73.1 |

| 600 | 0.625 | 62.5 |

| 800 | 0.534 | 53.4 |

| 1000 | 0.457 | 45.7 |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The classical synthesis of benzophenone (B1666685) derivatives often relies on the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl halide. researchgate.net For 4-Chloro-3'-fluoro-4'-methoxybenzophenone, this would typically involve the reaction of 4-chlorobenzoyl chloride with 2-fluoroanisole (B128887) or 4-chloro-3-fluorobenzoyl chloride with anisole (B1667542), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netgoogle.com

Future research is poised to move beyond these traditional methods toward more efficient and environmentally benign processes. Key areas of exploration include:

Catalyst Innovation : The development of eco-compatible solid catalysts, such as modified K-10 clay supported metal chlorides, presents a greener alternative to corrosive and polluting catalysts like AlCl₃ or hydrofluoric acid. ijraset.com These solid acids can simplify product purification and are often reusable, aligning with the principles of sustainable chemistry.

One-Pot Procedures : Methodologies that combine multiple reaction steps into a single operation, or "one-pot" synthesis, can significantly improve efficiency. For instance, a process could be developed where a Friedel-Crafts reaction to form the benzophenone core is immediately followed by a subsequent modification or purification step without isolating the intermediate, thereby simplifying the process and reducing waste. google.com

Palladium-Catalyzed Cross-Coupling : Modern synthetic organic chemistry offers powerful cross-coupling reactions. A potential novel route could involve a palladium-catalyzed carbonylative coupling between an aryl halide (e.g., 1-chloro-4-iodobenzene) and an organometallic reagent derived from 2-fluoroanisole, using carbon monoxide as the carbonyl source. Such methods often exhibit high functional group tolerance and milder reaction conditions.

Flow Chemistry : The use of continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time. Translating the synthesis of this compound to a flow process could enhance safety, improve yield, and allow for easier scalability compared to traditional batch chemistry.

Table 1: Potential Synthetic Routes for this compound

| Methodology | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Advantages |

|---|---|---|---|---|

| Modified Friedel-Crafts Acylation | 4-Chlorobenzoyl chloride | 2-Fluoroanisole | K-10 Clay-FeCl₃ | Environmentally friendly, reusable catalyst. ijraset.com |

| Palladium-Catalyzed Carbonylation | 1-Chloro-4-iodobenzene | (3-Fluoro-4-methoxyphenyl)boronic acid | Pd catalyst, CO gas | High functional group tolerance, mild conditions. |

| One-Pot Synthesis | p-Anisoyl chloride | 1-Chloro-2-fluorobenzene | AlCl₃ followed by in-situ workup | Reduced workup steps, process simplification. google.com |

Advanced Spectroscopic Characterization Techniques

The unambiguous identification of this compound relies on a suite of spectroscopic techniques. While standard methods like ¹H and ¹³C NMR, IR, and mass spectrometry are fundamental, advanced techniques can provide deeper structural and conformational insights.

Two-Dimensional NMR (2D NMR) : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. HMBC, for instance, could definitively establish the connectivity between the carbonyl carbon and the protons on both aromatic rings, confirming the precise arrangement of the substituted phenyl groups.

¹⁹F NMR Spectroscopy : Given the presence of a fluorine atom, ¹⁹F NMR is an essential tool. The chemical shift of the fluorine signal and its coupling constants with nearby protons (H-F coupling) would provide critical information about the electronic environment of the fluoro-substituted ring. acs.org

High-Resolution Mass Spectrometry (HRMS) : HRMS provides an exact mass measurement, allowing for the unequivocal determination of the compound's elemental formula (C₁₄H₁₀ClFO₂). riekemetals.com Advanced fragmentation techniques, such as tandem mass spectrometry (MS/MS), can be used to study the fragmentation patterns, offering further structural confirmation. researchgate.net

X-ray Crystallography : Should a suitable single crystal be grown, X-ray crystallography would provide the definitive solid-state structure. This technique can reveal precise bond lengths, bond angles, and the dihedral angle (twist) between the two phenyl rings, which is a key conformational feature of benzophenones influenced by both steric and crystal packing forces. nih.gov

Table 2: Anticipated Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic signals in the range of ~6.9-7.8 ppm; a singlet for the methoxy (B1213986) group (-OCH₃) around 3.9 ppm. |

| ¹³C NMR | A signal for the carbonyl carbon (~195 ppm); aromatic carbon signals showing C-F and C-Cl splitting patterns; methoxy carbon signal (~56 ppm). rsc.org |

| ¹⁹F NMR | A single resonance, with its chemical shift indicative of the electronic environment. acs.org |

| IR Spectroscopy | Strong carbonyl (C=O) stretch around 1650-1670 cm⁻¹; C-O, C-Cl, and C-F stretching bands. nist.gov |

| Mass Spectrometry | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio). researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction and optimization. researchgate.net For a molecule like this compound, these tools offer several promising applications:

Reaction Prediction and Optimization : AI algorithms, trained on vast databases of chemical reactions, can predict the most likely outcome of a synthetic step, identify potential byproducts, and suggest optimal reaction conditions (e.g., solvent, temperature, catalyst). chemcopilot.comdrugtargetreview.com This can significantly reduce the number of trial-and-error experiments needed to develop an efficient synthesis. chemcopilot.com

Retrosynthesis Planning : ML-based retrosynthesis tools can propose multiple viable synthetic pathways starting from commercially available precursors. nih.gov This allows chemists to explore a wider range of synthetic strategies and select the most cost-effective and sustainable option.

Spectra Prediction : AI models can predict NMR, IR, and other spectra based on a chemical structure. This can aid in the structural verification of the synthesized this compound by comparing experimental data with AI-generated predictions.

Property Prediction : Machine learning can forecast the physicochemical and material properties of a novel compound before it is even synthesized. This includes predicting its potential as a UV absorber, its thermal stability, or its solubility, guiding research efforts toward the most promising applications. eurekalert.org

Exploration of Undiscovered Reactivity Pathways

The known reactivity of the benzophenone core, combined with the specific substituents of this molecule, suggests several avenues for exploring novel chemical transformations.

Photochemical Reactivity : Benzophenone is a well-known photosensitizer and photoinitiator. mdpi.com Upon UV irradiation, it can abstract hydrogen atoms from suitable donors, leading to cross-linking in polymers. The influence of the chloro, fluoro, and methoxy substituents on the energy levels of the excited triplet state could modulate this photoreactivity, potentially leading to new photoinitiators with tailored absorption profiles and efficiencies.

Nucleophilic Aromatic Substitution (SₙAr) : The electron-withdrawing nature of the benzoyl group activates the chlorine and fluorine atoms toward nucleophilic aromatic substitution. This could allow for the facile introduction of other functional groups (e.g., amines, alkoxides, thiols) onto the aromatic rings, creating a library of new derivatives from a single precursor.

Reductive Coupling Reactions : The carbonyl group can undergo reductive coupling reactions to form pinacols or be reduced to a methylene (B1212753) group (Clemmensen or Wolff-Kishner reduction) or a secondary alcohol. The electronic effects of the substituents could influence the selectivity and yield of these transformations.

Metabolic Pathways : In biological or environmental contexts, benzophenones can undergo metabolic transformations, including phase I (hydroxylation) and phase II (conjugation) reactions. nih.gov Research could explore the potential metabolites of this compound to understand its environmental fate and toxicological profile.

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique combination of a photosensitive benzophenone core with halogen and methoxy substituents makes this compound a prime candidate for applications in materials science.

High-Performance Polymers : Fluorinated and chlorinated benzophenones are key monomers in the synthesis of polyaryletherketones (PAEKs), a class of high-performance thermoplastics known for their exceptional thermal stability and mechanical strength. google.com This compound could serve as a novel monomer or a modifying additive to fine-tune the properties (e.g., processability, dielectric constant, fire retardancy) of PAEKs and other advanced polymers.

UV Stabilizers and Photoinitiators : Benzophenone derivatives are widely used as UV stabilizers in plastics and coatings to prevent degradation from sunlight. epa.govresearchgate.net The specific substitution pattern of this compound could alter its UV absorption spectrum, making it a candidate for a new generation of UV filters. Its potential as a photoinitiator for UV-curing of coatings, inks, and adhesives is also a significant area for exploration. researchgate.netgoogle.com

Organic Electronics : The benzophenone scaffold is present in various organic electronic materials. By serving as a versatile building block, this compound could be used to synthesize larger, conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as photocatalysts. ossila.com The presence of fluorine is often beneficial in tuning the electronic energy levels and improving the stability of such materials. ossila.com

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3'-fluoro-4'-methoxybenzophenone, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts acylation using a substituted benzoyl chloride and a fluorinated/methoxylated aromatic precursor. Key considerations include:

- Catalyst selection : Use Lewis acids like AlCl₃ or FeCl₃ to activate the acyl chloride .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance electrophilic substitution .

- Temperature control : Reactions typically proceed at 50–80°C to balance reactivity and byproduct formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- NMR spectroscopy : Analyze H and C NMR spectra to confirm substitution patterns. For example: